Pomalidomide, (R)-

Vue d'ensemble

Description

Pomalidomide: A Comprehensive Analysis

Pomalidomide is a third-generation immunomodulatory drug (IMiD) that has shown significant promise in the treatment of multiple myeloma (MM), particularly in patients who have relapsed or are refractory to other treatments such as lenalidomide and bortezomib . It has also been investigated for its potential to induce fetal hemoglobin production in sickle cell anemia and for its anti-tumor activity in various cancers, including CNS lymphoma and metastatic pancreatic cancer . Pomalidomide has been approved in the USA for the treatment of relapsed and refractory MM and is under development for other hematological and connective tissue diseases .

Synthesis Analysis

While the synthesis of pomalidomide is not explicitly detailed in the provided papers, its development as a small molecule analogue of thalidomide suggests a complex synthesis process that has been optimized to enhance its immunomodulatory and anti-tumor properties . The synthesis likely involves multiple steps to ensure the correct stereochemistry and purity required for a pharmaceutical agent.

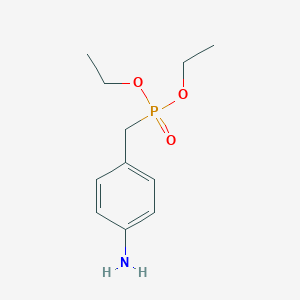

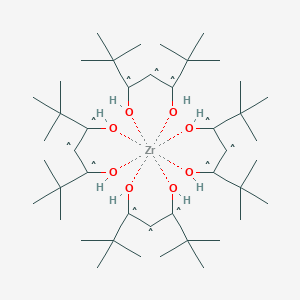

Molecular Structure Analysis

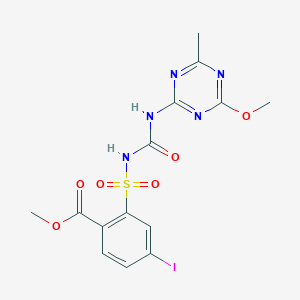

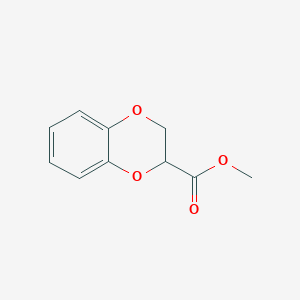

Pomalidomide's molecular structure is similar to that of thalidomide but with specific modifications that enhance its efficacy and toxicity profile. These structural modifications contribute to its robust clinical activity in MM and its ability to modulate the immune system and affect tumor microenvironments .

Chemical Reactions Analysis

The papers provided do not delve into the specific chemical reactions involving pomalidomide. However, its mechanism of action includes modulating the immune system, affecting cytokine production, and enhancing T-cell and NK-cell activity. It also involves the degradation of specific proteins such as IKZF1 and the modulation of transcription factors that are crucial in the pathophysiology of MM and other diseases .

Physical and Chemical Properties Analysis

Pomalidomide's physical and chemical properties, such as solubility, stability, and pharmacokinetics, are tailored to ensure oral bioavailability and effective penetration across the blood-brain barrier, as evidenced by its CNS penetration of approximately 39% in preclinical models . Its combination with other agents like dexamethasone has been shown to be well-tolerated, with manageable hematologic toxicity .

Relevant Case Studies

Clinical trials and case studies have demonstrated pomalidomide's efficacy in relapsed or refractory MM, particularly in patients who are refractory to lenalidomide and bortezomib. In combination with low-dose dexamethasone, pomalidomide has shown an overall response rate of 47% in lenalidomide-refractory MM patients . Additionally, pomalidomide has been part of treatment strategies for sickle cell anemia, CNS lymphoma, and metastatic pancreatic cancer, showing varying degrees of success in reactivating fetal hemoglobin production, reducing tumor growth, and improving survival outcomes .

Applications De Recherche Scientifique

Pharmacokinetics in Multiple Myeloma Patients with Renal Impairment

Pomalidomide is used for treating relapsed or refractory multiple myeloma (rrMM), particularly in patients with varying degrees of renal impairment. A study by Li et al. (2017) found that moderate to severe renal impairment not requiring dialysis does not influence pomalidomide clearance or plasma exposure, whereas exposure increases in patients with severe renal impairment requiring dialysis.

Preclinical and Clinical Investigations for Multiple Myeloma

Pomalidomide is noted for its improved efficacy and toxicity profile compared to its sister compounds, lenalidomide and thalidomide, in treating relapsed/refractory MM. Chanan-Khan et al. (2013) reviewed 26 preclinical and 11 clinical studies, underscoring pomalidomide's robust clinical activity in this context.

Impact on the Cytoskeleton via Rho GTPases Modulation

A study by Xu et al. (2009) revealed that pomalidomide activates RhoA and Rac1 GTPases, enhancing F-actin formation, stabilizing microtubules, and increasing cell migration. This provides insight into the molecular mechanism of pomalidomide's immunomodulatory effects.

Immune Microenvironment Impact in CNS Lymphoma

In CNS lymphoma, Li et al. (2013) demonstrated that pomalidomide significantly reduces tumor growth and alters the tumor microenvironment, increasing macrophages and natural killer cells, and impacting macrophage polarization.

Inhibition of T Regulatory Cells

Pomalidomide inhibits T regulatory cell proliferation and suppressor-function, as shown by Galustian et al. (2009). This effect is crucial for understanding its adjuvant properties and potential in overcoming barriers to tumor-specific immunity in cancer patients.

Application in Combination Therapies

Pomalidomide's combination with other agents, such as dexamethasone, has shown synergistic anti-tumor responses in lenalidomide-resistant MM cell lines and xenografts, according to Rychak et al. (2016). This highlights its potential in combination therapies for multiple myeloma.

Orientations Futures

There is significant interest in developing novel maintenance strategies to improve upon lenalidomide maintenance . The aim is to provide both an overview of current therapies and future directions within the RRMM treatment landscape, and a framework for clinicians to choose the most promising next treatment option .

Propriétés

IUPAC Name |

4-amino-2-[(3R)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNLNDYGZFPF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pomalidomide, (R)- | |

CAS RN |

202271-90-7 | |

| Record name | Pomalidomide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POMALIDOMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9549G9WCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)